molecular formula C16H11F6NO2 B2989095 N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide CAS No. 353503-13-6

N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide

Cat. No. B2989095
CAS RN: 353503-13-6
M. Wt: 363.259
InChI Key: SNBICZFIYMHDNT-UHFFFAOYSA-N
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Description

“N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide” is a chemical compound. It is related to “N- (3,5-Bis (trifluoromethyl)phenyl)-2-chloroacetamide” which is a protein degrader building block . It is also related to “N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea” which is used as a catalyst in organic chemistry .


Chemical Reactions Analysis

“N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea”, a related compound, is known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Scientific Research Applications

Here is an analysis of the scientific research applications of N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide based on the available information:

Fragment-Based Covalent Ligand Discovery

This compound can be used as a fragment electrophile or “scout” fragment in fragment-based covalent ligand discovery. It can also be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .

Organic Transformations

The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts to promote organic transformations .

Chemical Derivatization

It is utilized in the chemical derivatization of amino-functionalized model surfaces .

Synthesis of Arylaminothiocarbonylpyridinium Zwitterionic Salts

The compound is involved in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts through an exothermic reaction with 4-pyrrolidinopyridine .

Enantioselective Michael Addition

It acts as a bifunctional cinchona organocatalyst, which can be used to synthesize stereoselective diaryl(nitro)butanone via enantioselective Michael addition of nitromethane to chalcones .

Safety and Hazards

The safety data sheet for a related compound “N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” suggests that it is toxic if swallowed. It advises against eating, drinking, or smoking when using this product. It also recommends wearing protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds have been used as protein degrader building blocks , suggesting that this compound may also interact with proteins in the body.

Mode of Action

It’s known that similar compounds can act as cysteine-reactive small-molecule fragments for chemoproteomic and ligandability studies . This suggests that N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide might interact with its targets through covalent bonding, leading to changes in the target proteins.

Biochemical Pathways

Similar compounds have been used in proteomic studies , suggesting that this compound may affect protein-related biochemical pathways.

Result of Action

Similar compounds have been used in studies of protein degradation , suggesting that this compound may have effects on protein levels within cells.

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F6NO2/c17-15(18,19)10-6-11(16(20,21)22)8-12(7-10)23-14(24)9-25-13-4-2-1-3-5-13/h1-8H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBICZFIYMHDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide

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